molecular formula C5H11IO2 B1286448 1-Iodo-2-(2-methoxyethoxy)ethane CAS No. 104539-21-1

1-Iodo-2-(2-methoxyethoxy)ethane

Cat. No. B1286448
M. Wt: 230.04 g/mol
InChI Key: CJXAGOKSVZAZAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related iodo-containing compounds is discussed in the papers. For instance, 1-Iodo-2-(methylthio)ethane was synthesized via a ring-opening reaction of thiirane with MeI in MeCN, as described in one of the studies . This suggests that similar methodologies could potentially be applied to synthesize 1-Iodo-2-(2-methoxyethoxy)ethane, although the specific details would depend on the reactivity of the methoxyethoxy group.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Iodo-2-(2-methoxyethoxy)ethane has been analyzed using various techniques. For example, the conformational stabilities of 1-methoxy-2-(methylthio)ethane were studied using matrix-isolation infrared spectroscopy and density functional calculations . These studies provide insights into the intramolecular interactions that can stabilize certain conformations, which could be relevant for understanding the molecular structure of 1-Iodo-2-(2-methoxyethoxy)ethane.

Chemical Reactions Analysis

Chemical reactions involving iodo- and methoxy-containing compounds are covered in the papers. The iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides is one such reaction, leading to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides . Additionally, the reaction of enol ethers with the I2-H2O2 system to form 2-iodo ketones and 2-iodo-1-methoxy hydroperoxides is another example . These reactions highlight the reactivity of iodo- and methoxy-groups in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-Iodo-2-(2-methoxyethoxy)ethane are discussed in several papers. For instance, the density and volume properties of mixtures containing 2-methoxyethanol and 1,2-dimethoxyethane were measured, providing data on how these properties change with temperature and composition . Additionally, the intramolecular and intermolecular interactions of glycols and their derivatives, including hydrogen bonding and halogen bonding, were studied using X-ray diffraction, Raman spectroscopy, and molecular dynamics . These studies can give an idea of the types of interactions that might be expected in 1-Iodo-2-(2-methoxyethoxy)ethane and how they could influence its properties.

Scientific Research Applications

Synthesis and Chemical Interactions

  • 1-Iodo-2-(methylthio)ethane, synthesized via the reaction of thiirane with MeI, has been studied for its ability to form intermolecular species with a three-electron bond between sulfur and iodine, demonstrating unique radical cation interactions in solvents like hexane and 1,2-dichloroethane (Anklam, Mohan, & Asmus, 1987).

Molecular Dynamics and X-Ray Diffraction Studies

  • Extensive research has been conducted on glycol derivatives, including ethane-1,2-diol and 1,2-dimethoxy ethane, providing insights into their molecular structures through X-ray diffraction and molecular dynamics studies. These studies have revealed information about molecule conformations and intramolecular hydrogen bonds (Gontrani, Tagliatesta, Agresti, Pescetelli, & Carbone, 2020).

Zeolite Interactions

  • Research on the reactions of methyl iodide and halopropanes with NaX and NaY zeolites, including studies on 1-iodopropane, has expanded the understanding of framework modifications and reactions in zeolites (Kanyi, Yan, Kowenje, & Kanyi, 2005).

Extraction and Selectivity Studies

  • Investigations into the molecular design of polyether dicarboxylic acids, like 1,2-bis[2-(2‘-carboxyheptyloxy)ethoxy]ethane, have been significant for understanding selective lead(II) extraction processes. These studies explore the relationship between molecular structure and extraction efficiency (Hayashita, Sawano, Higuchi, Indo, Hiratani, & Zhang, 1999).

Density and Volume Properties

Safety And Hazards

This compound is associated with several hazard statements including H227, H302, H312, H315, H319, H332, and H335. Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(2-iodoethoxy)-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11IO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXAGOKSVZAZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

134141-55-2
Record name Polyethylene glycol iodoethyl methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134141-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00577005
Record name 1-Iodo-2-(2-methoxyethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-2-(2-methoxyethoxy)ethane

CAS RN

104539-21-1
Record name 1-Iodo-2-(2-methoxyethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-2-(2-methoxyethoxy)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
E Stathatos, P Lianos, V Jovanovski, B Orel - Journal of Photochemistry and …, 2005 - Elsevier
Dye-sensitized photoelectrochemical solar cells have been constructed by using nanocomposite organic–inorganic sol–gel electrolytes and a titania nanocrystalline film also based on …
Number of citations: 74 www.sciencedirect.com
N Jordão, H Cruz, A Branco, F Pina… - ChemPlusChem, 2015 - Wiley Online Library
Electrochromic symmetric and non‐symmetric disubstituted oxo‐bipyridinium ionic liquids are developed in high purities and yields. Detailed spectroscopic (NMR, FTIR and elemental …
MS Neumann, JO Jeppesen - Synthesis, 2023 - thieme-connect.com
The use of redox-responsive compounds has received a lot of research attention in the field of molecular nanotechnology. Tetrathiafulvalene (TTF) is one of the key redox units that has …
Number of citations: 3 www.thieme-connect.com
Y Zhen, C Zhang, Y Li - ACS Applied Materials & Interfaces, 2022 - ACS Publications
Nonaqueous redox flow batteries (NARFBs) have promise for large-scale energy storage with high energy density. Developing advanced active materials is of paramount importance to …
Number of citations: 3 pubs.acs.org
N Jordão, H Cruz, A Branco, C Pinheiro, F Pina… - RSC Advances, 2015 - pubs.rsc.org
Gel switchable electrochromic devices based on disubstituted bipyridinium derivatives have been developed. The type of substituent from the 4,4′-bipyridinium cation and counter-ions …
Number of citations: 25 pubs.rsc.org
H Choi, BS Jeong, K Do, MJ Ju, K Song… - New Journal of Chemistry, 2013 - pubs.rsc.org
Two novel organic sensitizers containing a 2-(2-methoxyethoxy)ethyl unit are designed and synthesized. Under standard global AM 1.5 solar conditions, the JK-262 sensitized cell in …
Number of citations: 23 pubs.rsc.org
N Earmrattana, M Sukwattanasinitt, P Rashatasakhon - Dyes and Pigments, 2012 - Elsevier
Two new water-soluble fluorophores are synthesized from truxene and ester-substituted aryl acetylenes. The truxene core is decorated by 2-(2′-methoxy)ethoxyethyl groups to …
Number of citations: 19 www.sciencedirect.com
Y Liu, HK Jacobs, AS Gopalan - The Journal of organic chemistry, 2009 - ACS Publications
Hydroxamic acids are an important class of chelators of hard metal ions such as Fe(III), which have found applications in therapeutic, diagnostic, and separation chemistry. Hence, …
Number of citations: 14 pubs.acs.org
E Gala, MJ Reyes, J Alvarez‐Builla… - European Journal of …, 2016 - Wiley Online Library
Differently modified 2‐aminopyridines and pyrazines bearing an arylazo group at the 3‐ or 5‐position have been generated from pyridinium N‐aminides in a regioselective fashion. The …
RM Duke, T McCabe, W Schmitt… - The Journal of Organic …, 2012 - ACS Publications
In this paper, the synthesis and the spectroscopic investigation of new colorimetric receptors for anions 3–6, possessing a glycol chain at the 4-position of the pyridyl ring, and 1 and 2, …
Number of citations: 59 pubs.acs.org

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